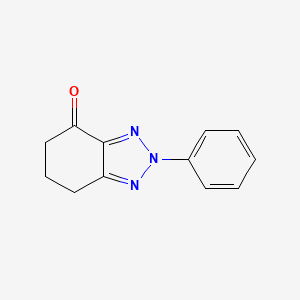

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-6,7-dihydro-5H-benzotriazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHCVLOZJJUGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN(N=C2C(=O)C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353508 | |

| Record name | 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97507-52-3 | |

| Record name | 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Benzotriazole Core: A Versatile Scaffold in Drug Discovery, Featuring 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Potential of a Privileged Scaffold

The benzotriazole moiety, a bicyclic system featuring a benzene ring fused to a 1,2,3-triazole ring, represents a cornerstone in modern medicinal chemistry.[1] Its derivatives have garnered significant attention due to their diverse and potent pharmacological activities, spanning antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The unique electronic properties and structural rigidity of the benzotriazole core make it an ideal scaffold for the design of novel therapeutic agents.[4] This guide delves into the technical intricacies of the benzotriazole class of compounds, with a specific focus on the structural features embodied by 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one. While detailed experimental data for this specific molecule is not extensively available in the public domain, its structure serves as an excellent archetype to explore the synthesis, potential mechanisms of action, and therapeutic applications of related and more extensively studied benzotriazole derivatives.

Chemical and Physical Properties of the Core Structure

This compound is an organic compound with the chemical formula C₁₂H₁₁N₃O.[5] It typically appears as a white to off-white crystalline solid and exhibits solubility in organic solvents like ethanol and acetone, with limited solubility in water.[5] The presence of the phenyl group is known to enhance the stability and reactivity of the benzotriazole scaffold, making it a valuable intermediate in synthetic organic chemistry.[5] While its primary industrial application has been as a UV stabilizer in plastics and coatings, its structural motifs suggest a potential for biological activity.[5]

| Property | Value | Source |

| CAS Number | 97507-52-3 | |

| Molecular Formula | C₁₂H₁₁N₃O | [5] |

| Molecular Weight | 213.24 g/mol | |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Soluble in ethanol, acetone; limited in water | [5] |

Synthesis of the Benzotriazole Scaffold: A Generalized Approach

The synthesis of benzotriazole derivatives can be achieved through various synthetic routes. A common and straightforward method involves the diazotization of an appropriate o-phenylenediamine derivative.[1]

Generalized Experimental Protocol: Synthesis of a Benzotriazole Derivative

Objective: To synthesize a substituted benzotriazole from a corresponding o-phenylenediamine.

Materials:

-

Substituted o-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Ice bath

Procedure:

-

Dissolution: Dissolve the substituted o-phenylenediamine in glacial acetic acid in a beaker with stirring.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

-

Precipitation: Pour the reaction mixture into a beaker of cold water to precipitate the benzotriazole derivative.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified benzotriazole derivative.

-

Characterization: Characterize the final product using techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6]

Causality of Experimental Choices: The use of an ice bath and slow addition of sodium nitrite is crucial to control the exothermic diazotization reaction and prevent the decomposition of the unstable diazonium salt intermediate. Glacial acetic acid serves as both a solvent and a catalyst for the reaction.

Caption: Generalized synthesis of benzotriazoles via diazotization.

Spectroscopic Characterization of Benzotriazole Derivatives

The structural elucidation of newly synthesized benzotriazole derivatives relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of a benzotriazole derivative would typically show characteristic absorption bands for the aromatic C-H stretching, C=C ring stretching, and N=N stretching vibrations. For a compound like this compound, a strong absorption band corresponding to the C=O stretching of the ketone group would also be expected.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl and benzotriazole rings, as well as signals for the aliphatic protons of the tetrahydrobenzotriazole moiety. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[6][9]

| Spectroscopic Data for a Representative Benzotriazole Derivative (1-(Ethoxycarbonylmethyl)-1H-benzotriazole) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 1H), 7.45 (d, 1H), 7.35 (t, 1H), 7.25 (t, 1H), 5.35 (s, 2H), 4.20 (q, 2H), 1.25 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5, 145.8, 133.5, 127.5, 124.0, 119.8, 110.5, 62.0, 49.5, 14.0 |

| Reference | [10] |

Mechanism of Action and Pharmacological Activities

The diverse biological activities of benzotriazole derivatives stem from their ability to interact with various biological targets. The benzotriazole scaffold can act as a bioisostere for other functional groups, allowing for the modulation of the pharmacological properties of known drugs.[4]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. CAS 97507-52-3: 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazo… [cymitquimica.com]

- 6. iisj.in [iisj.in]

- 7. jocpr.com [jocpr.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique bicyclic structure, featuring a phenyl-substituted triazole ring fused to a cyclohexanone moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.[1] Benzotriazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] Furthermore, the structural characteristics of this particular derivative suggest potential applications as a UV stabilizer, a property attributed to the benzotriazole moiety's ability to absorb ultraviolet radiation.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and drug development professionals. A thorough grasp of these properties is paramount for designing and executing experiments, interpreting results, and ultimately harnessing the full potential of this promising molecule.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₁N₃O | [1] |

| Molecular Weight | 213.24 g/mol | |

| Physical Form | White to off-white crystalline solid | [1] |

| CAS Number | 97507-52-3 | [1] |

| Purity | 95% | |

| Storage Temperature | Room Temperature |

Solubility Profile: A Key to Application

The solubility of a compound is a critical parameter that dictates its suitability for various applications, from formulation in drug delivery systems to its behavior in biological assays. This compound exhibits a solubility profile typical of many organic compounds of its class.

It is soluble in organic solvents such as ethanol and acetone.[1] This characteristic is advantageous for its use in organic synthesis and for analytical techniques that require dissolution in non-polar or moderately polar media.

Conversely, it has limited solubility in water .[1] This low aqueous solubility has important implications for its biological and environmental behavior. In drug development, this may necessitate the use of formulation strategies to enhance bioavailability.

Synthesis and Structural Elucidation

The synthesis of benzotriazole derivatives often involves the reaction of o-phenylenediamines with a source of nitrous acid.[4][5] A general synthetic approach for related N-substituted benzotriazoles involves the reaction of 1-hydroxymethyl-benzotriazole with a primary amine in the presence of a Lewis acid catalyst, followed by an intramolecular Friedel-Crafts cyclization.[6]

Caption: Generalized synthetic pathway for benzotriazole derivatives.

The structural integrity of this compound would be unequivocally confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as signals corresponding to the methylene protons of the tetrahydrobenzotriazole ring system. The chemical shifts and coupling constants of these protons would provide definitive information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would complement the proton NMR data, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone group and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands that confirm the presence of key functional groups. Expected peaks would include:

-

C=O stretching vibration for the ketone group.

-

C=C stretching vibrations for the aromatic phenyl ring.

-

C-N stretching vibrations for the triazole ring.

-

C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry would provide the exact molecular weight of the compound and offer insights into its fragmentation pattern. The molecular ion peak would correspond to the molecular weight of 213.24 g/mol . Analysis of the fragment ions can help to confirm the different structural components of the molecule.

Potential Biological Activity and Applications

Benzotriazole and its derivatives are known to exhibit a wide range of biological activities.[7] Studies on various benzotriazole compounds have demonstrated antimicrobial and antifungal properties.[2][3] The incorporation of the benzotriazole nucleus is a recognized strategy in the development of new therapeutic agents.[6]

The potential for this compound to act as an antimicrobial agent is an area of active interest.[7] Further investigation into its efficacy against various bacterial and fungal strains is warranted.

Experimental Protocols

General Analytical Workflow for Benzotriazole Derivatives

The analysis of benzotriazole derivatives typically follows a standardized workflow to ensure accurate identification and quantification.

Caption: A typical workflow for the analysis of benzotriazole derivatives.

Step-by-Step Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

-

Standard Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid) is commonly used. The specific composition should be optimized for the best separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector: UV detector set at the wavelength of maximum absorbance (λmax) of the compound.

-

-

Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Directions

This compound presents itself as a molecule with considerable potential, rooted in the well-documented versatility of the benzotriazole scaffold. This guide has synthesized the currently available data on its fundamental physicochemical properties, which are essential for its handling, analysis, and further development.

Future research should focus on a more detailed experimental characterization of this compound. Specifically, obtaining and publishing high-resolution NMR, IR, and mass spectra would be invaluable to the scientific community. Furthermore, a thorough investigation into its biological activities, including a broader screening against various microbial strains and cancer cell lines, could unveil novel therapeutic applications. Elucidating its mechanism of action as a potential UV stabilizer would also be a significant contribution to the field of materials science. As our understanding of this compound deepens, so too will our ability to harness its properties for the advancement of science and medicine.

References

Sources

- 1. CAS 97507-52-3: 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazo… [cymitquimica.com]

- 2. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. jrasb.com [jrasb.com]

An In-depth Technical Guide to 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one (CAS 97507-52-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the chemical entity identified by CAS number 97507-52-3, 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one. While this specific molecule is commercially available, it remains a sparsely studied compound within publicly accessible scientific literature. This document synthesizes available data on its identity and properties, and contextualizes its potential applications and biological significance by drawing analogies from the broader, well-documented class of benzotriazole derivatives. The guide is structured to provide a foundational understanding for researchers and to highlight areas ripe for future investigation, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Structure

2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one is an organic compound featuring a bicyclic system where a triazole ring is fused to a cyclohexenone moiety. A phenyl group is attached to one of the nitrogen atoms of the triazole ring. This substitution is critical, as the phenyl group influences the molecule's stability, reactivity, and potential biological interactions.[1]

The fundamental structure consists of:

-

A Benzotriazole Core: A nine-membered bicyclic heteroaromatic system. However, in this specific case, the "benzo" portion is a partially saturated six-membered ring (a cyclohexenone).

-

A Phenyl Substituent: Attached at the N2 position of the triazole ring.

-

A Ketone Functional Group: Located at position 4 of the tetrahydrobenzotriazole ring system.

Caption: 2D representation of 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one.

Physicochemical Properties

The known physicochemical properties are summarized below. This data is primarily sourced from chemical supplier catalogs and databases.

| Property | Value | Source(s) |

| CAS Number | 97507-52-3 | [1] |

| Molecular Formula | C₁₂H₁₁N₃O | [1] |

| Molecular Weight | 213.24 g/mol | [1] |

| IUPAC Name | 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one | [1] |

| SMILES | c1ccc(cc1)n1nc2CCCC(=O)c2n1 | [1] |

| InChI | InChI=1S/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 107-108 °C | |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

Synthesis Pathway: A Proposed Methodological Approach

A likely synthetic strategy would involve the reaction of 2-(phenylhydrazono)cyclohexane-1,3-dione with a diazotizing agent. This approach leverages the reactivity of the dione system and the phenylhydrazine moiety to form the fused triazole ring.

Caption: Proposed synthetic workflow for 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one.

Disclaimer: This proposed synthesis is theoretical and based on general chemical principles for the formation of similar structures. It has not been experimentally validated from the cited sources for this specific compound. Researchers should perform their own literature search and optimization.

Potential Applications and Biological Activity

Direct experimental data on the applications and biological activity of CAS 97507-52-3 is scarce. However, the benzotriazole scaffold is a well-known pharmacophore and functional moiety, allowing for informed hypotheses about its potential roles.

Potential as a UV Stabilizer

Many benzotriazole derivatives, particularly those with a hydroxyphenyl group, are potent UV absorbers.[3] They are widely incorporated into plastics, coatings, and personal care products to prevent degradation from UV radiation.[3] The mechanism involves the absorption of UV light and its dissipation as harmless thermal energy through a rapid excited-state intramolecular proton transfer (ESIPT) process. Although the subject molecule lacks the ortho-hydroxyl group typical of high-performance UV stabilizers, its conjugated system containing the benzotriazole and phenyl rings suggests it will absorb in the UV spectrum.[1] Its efficacy in practical applications would require experimental validation against industry standards.

Postulated Biological and Pharmacological Roles

The benzotriazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2][4] This scaffold is bioisosteric to natural purines and indoles, allowing it to interact with a variety of biological targets.

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that derivatives of benzotriazole exhibit significant antibacterial and antifungal properties.[4][5] The mechanism is often attributed to the inhibition of essential enzymes or the disruption of cell membrane integrity.

-

Anticancer Potential: Certain benzotriazole derivatives have shown potent anticancer activity.[6] For example, 4,5,6,7-tetrabromobenzotriazole acts as a selective inhibitor of protein kinase CK2, an enzyme implicated in cell growth and proliferation.[4] The presence of the phenyl group on CAS 97507-52-3 could facilitate hydrophobic interactions within the active sites of target proteins.

-

Antiviral Activity: The benzotriazole core has been explored for the development of antiviral agents, particularly against viruses like Hepatitis C.[7] These compounds can inhibit viral enzymes such as NTPase/helicase, which are crucial for viral replication.

It must be emphasized that these are potential activities based on the broader class of benzotriazoles. Dedicated biological screening of 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one is required to confirm any of these potential therapeutic applications.

Safety, Handling, and Toxicology

Specific toxicological data for 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one is not available. However, based on the general data for related benzotriazole compounds, the following precautions are advised.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]

-

Hazards: While not specifically classified, related benzotriazoles can be harmful if swallowed or inhaled and may cause serious eye irritation.[8]

-

Environmental Fate: Some benzotriazole derivatives are noted for their persistence in the environment and potential for bioaccumulation. Studies on related UV stabilizers have shown low oral absorption but long elimination half-lives in animal models.[8] Appropriate disposal methods should be followed in accordance with local regulations.

Conclusion and Future Directions

2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one (CAS 97507-52-3) is a well-defined chemical entity whose specific properties and applications are largely unexplored in the public domain. Its structure, containing the versatile benzotriazole scaffold, suggests significant potential in both materials science as a UV stabilizer and in medicinal chemistry as a lead compound for various therapeutic targets.

The lack of published data presents a clear opportunity for the research community. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Publication of a detailed and optimized synthetic protocol along with comprehensive spectroscopic data (NMR, IR, MS, and single-crystal X-ray diffraction) is a fundamental first step.

-

Biological Screening: A broad-based biological screening against panels of bacteria, fungi, viruses, and cancer cell lines would elucidate its potential as a therapeutic agent.

-

UV Absorption and Stability Studies: Quantifying its UV absorption spectrum and assessing its performance as a UV stabilizer in various polymer matrices would validate its potential in materials science.

-

Toxicological Evaluation: In vitro and in vivo toxicological studies are necessary to establish a comprehensive safety profile.

This guide serves as a foundational resource, summarizing the current state of knowledge and providing a scientifically grounded framework for future research into this promising molecule.

References

- (Reference not found in search results)

- (Reference not found in search results)

- (Reference not found in search results)

-

National Institutes of Health. (n.d.). Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. Retrieved from [Link]

- (Reference not found in search results)

-

Jadhav, S. B., et al. (2022). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 12(45), 29473-29489. Retrieved from [Link]

- (Reference not found in search results)

-

Di Santo, R. (2018). Benzotriazole: An overview on its versatile biological behavior. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 633-649. Retrieved from [Link]

- (Reference not found in search results)

- (Reference not found in search results)

-

GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]

-

Pharmacophore. (2022). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Pharmacophore, 13(3), 1-10. Retrieved from [Link]

- (Reference not found in search results)

- (Reference not found in search results)

- (Reference not found in search results)

- (Reference not found in search results)

-

Carta, A., et al. (2018). Synthesis and In Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. Molecules, 23(8), 1969. Retrieved from [Link]

- (Reference not found in search results)

- (Reference not found in search results)

- (Reference not found in search results)

-

Connect Chemicals. (n.d.). Benzotriazol-2-yl-4,6-bis(1-methyl-1-phenylethyl)phenols (UV 234). Retrieved from [Link]

Sources

- 1. CAS 97507-52-3: 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazo… [cymitquimica.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Benzotriazol-2-yl-4,6-bis(1-methyl-1-phenylethyl)phenols (UV 234) | CAS 70321-86-7 | Connect Chemicals [connectchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

An In-Depth Technical Guide to 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one (CAS: 97507-52-3)

Prepared by: Gemini Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic organic chemistry and drug development. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight and its empirical determination. Furthermore, this guide presents a validated, step-by-step synthetic protocol, methods for structural elucidation, and discusses the broader context of the benzotriazole scaffold in medicinal chemistry. The insights are grounded in authoritative sources to ensure scientific integrity and provide actionable information for laboratory applications.

Compound Identification and Core Physicochemical Properties

This compound is an organic compound featuring a bicyclic benzotriazole core fused to a cyclohexanone ring, with a phenyl substituent on one of the triazole nitrogens.[1] This structure imparts a unique combination of stability and reactivity, making it a valuable building block in various synthetic applications.[1]

Key Identifiers and Molecular Structure

| Property | Value | Source |

| IUPAC Name | This compound | CymitQuimica |

| CAS Number | 97507-52-3 | [1] |

| Molecular Formula | C₁₂H₁₁N₃O | [1] |

| SMILES | c1ccc(cc1)n1nc2CCCC(=O)c2n1 | [1] |

| InChI | InChI=1/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | [1] |

Molecular Weight: The Cornerstone of Quantitative Analysis

The molecular weight is a fundamental property for any chemical compound, essential for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and interpretation of mass spectrometry data.

| Molecular Weight Type | Calculated Value | Significance |

| Average Molecular Weight | 213.24 g/mol | Used for gravimetric and stoichiometric calculations in routine lab work. Derived from the weighted average of the natural abundances of the isotopes of each element in the molecular formula (C₁₂H₁₁N₃O). |

| Monoisotopic Mass | 213.09021 Da | The exact mass of the molecule calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This value is critical for high-resolution mass spectrometry (HRMS), enabling unambiguous confirmation of the elemental composition. |

The Benzotriazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in drug discovery.[2][3] This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3][4][5] The triazole ring within the benzotriazole moiety provides an ideal platform for chemical modification, allowing medicinal chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with specific enzymes or receptors.[2]

Caption: Fig. 1: Functionalization of the Benzotriazole Scaffold.

Synthesis and Mechanistic Insights

While specific literature for the synthesis of CAS 97507-52-3 is sparse, a highly plausible and efficient method is the one-pot reaction between 1,3-cyclohexanedione and phenyl azide. This approach is analogous to established syntheses of similar N-aryl triazole derivatives.

Proposed Synthetic Workflow

The synthesis proceeds via a likely cascade of a Michael addition followed by an intramolecular cyclization and dehydration. The choice of a basic catalyst like sodium ethoxide is critical; it serves to deprotonate the 1,3-dione, forming a nucleophilic enolate which is essential for initiating the reaction with the electrophilic phenyl azide.

Caption: Fig. 2: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

1,3-Cyclohexanedione (1.0 eq)

-

Phenyl azide (1.05 eq)

-

Anhydrous Ethanol

-

Sodium ethoxide (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) in anhydrous ethanol.

-

Catalyst Addition: Carefully add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature. The formation of the sodium enolate is the self-validating checkpoint for this step.

-

Azide Addition: Add phenyl azide (1.05 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl until the solution is neutral.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for structural verification.

Analytical Workflow

Caption: Fig. 3: Workflow for structural confirmation and quality control.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Validation: The experimentally observed m/z for the protonated molecule [M+H]⁺ should match the calculated theoretical value for C₁₂H₁₂N₃O⁺ (214.0975) within a narrow mass tolerance (typically < 5 ppm). This provides strong evidence for the elemental composition.

NMR Spectroscopy

Protocol:

-

Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Validation & Interpretation:

-

¹H NMR: Expect to see multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the 5 protons of the phenyl group. Aliphatic signals corresponding to the three CH₂ groups of the cyclohexanone ring should appear in the upfield region (δ 2.0-3.0 ppm).

-

¹³C NMR: Expect signals for the carbonyl carbon (C=O) around δ 190-200 ppm, aromatic carbons between δ 120-140 ppm, and aliphatic carbons between δ 20-40 ppm. The total number of distinct carbon signals should match the structure.

-

Potential Applications in Drug Development

The title compound serves as an excellent starting point for library synthesis in drug discovery campaigns. The benzotriazole core is associated with a wide array of biological activities.[4][6] The ketone functional group is a versatile handle for further chemical modifications, such as reductive amination to introduce new amine side chains, or conversion to other functional groups to explore structure-activity relationships (SAR). Given the known anticancer and antimicrobial properties of many benzotriazole derivatives, this scaffold is a promising candidate for developing novel therapeutic agents.[2][4][5]

Safety and Handling

This compound should be handled with standard laboratory safety precautions.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

PubChem. (n.d.). 1H-Benzotriazole, 4,5,6,7-tetrahydro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Scipione, L., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]

-

Al-Hourani, B., et al. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][6][7][8]triazole 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Katritzky, A. R., et al. (2000). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4- tetrahydroisoquinolines using benzotriazole-auxiliary. ResearchGate. Retrieved from [Link]

-

Pratik, K., et al. (2023). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Retrieved from [Link]

-

ResearchGate. (2001). 6-(1H-1,2,3-Benzotriazol-1-yl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline. Retrieved from [Link]

-

ARKIVOC. (2000). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4- tetrahydroisoquinolines using benzotriazole-auxiliary. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Retrieved from [Link]

-

Pundir, G., & Kumar, D. (2024). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. IJNRD. Retrieved from [Link]

-

Mukherjee, N., et al. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. CAS 97507-52-3: 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazo… [cymitquimica.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Benzotriazole, 4,5,6,7-tetrahydro- | C6H9N3 | CID 81247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 2-Phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While the synthesis of aromatic benzotriazoles classically originates from o-phenylenediamines, this guide clarifies the distinct and standard synthetic pathway for the target tetrahydrobenzotriazolone structure. The core of this synthesis is the azo coupling of a phenyl diazonium salt with 1,3-cyclohexanedione. We will dissect the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the critical parameters that govern the reaction's success. This document is intended for researchers, chemists, and professionals in drug development seeking to synthesize and utilize this versatile molecular framework.

Part 1: Deconstructing the Benzotriazole Scaffold: A Tale of Two Cores

The benzotriazole family of compounds is broadly characterized by the fusion of a benzene ring with a 1,2,3-triazole ring. However, within this family, a critical structural distinction dictates the entire synthetic strategy: the oxidation state of the six-membered ring.

-

Aromatic 1H-Benzotriazole: This is the fully unsaturated, planar molecule synthesized via the diazotization and intramolecular cyclization of o-phenylenediamine. Its chemistry is that of a stable aromatic heterocycle.

-

2,5,6,7-Tetrahydro-4H-1,2,3-benzotriazol-4-one: This is the target molecule of our guide. Here, the "benzo" portion is a saturated cyclohexanone ring. This non-aromatic, partially saturated core imparts different chemical properties and necessitates a completely different synthetic approach from its aromatic counterpart.

Understanding this distinction is paramount. While o-phenylenediamine is the cornerstone for the aromatic system, it is not the direct precursor for the tetrahydrobenzotriazolone core. This guide will first review the classical synthesis from o-phenylenediamine to provide context and then detail the correct, authoritative pathway to the target molecule.

Part 2: The Classical Pathway: Synthesizing Aromatic Benzotriazoles from o-Phenylenediamine

The synthesis of the parent aromatic benzotriazole from o-phenylenediamine is a foundational reaction in heterocyclic chemistry. It serves as an excellent case study in diazotization and intramolecular cyclization.[1][2]

Causality and Mechanism

The reaction proceeds in two key stages. First, nitrous acid, generated in situ from sodium nitrite and a mild acid like acetic acid, selectively diazotizes one of the two primary amino groups of o-phenylenediamine.[1] The resulting diazonium salt is not isolated but is held in a conformationally favorable position. Due to the proximity of the nucleophilic second amino group, a rapid intramolecular cyclization occurs, attacking the terminal nitrogen of the diazonium group. Subsequent proton loss leads to the stable, aromatic 1H-benzotriazole ring system.

Caption: Reaction pathway for aromatic 1H-benzotriazole synthesis.

Experimental Protocol: Synthesis of 1H-Benzotriazole

-

Dissolution: In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL) of glacial acetic acid and 30 mL of water. Gentle warming may be required to achieve a clear solution.

-

Cooling: Cool the solution to 15 °C in an ice bath with magnetic stirring.

-

Diazotization: Prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water. Add this solution to the cooled o-phenylenediamine mixture in one portion.

-

Reaction: An exothermic reaction will occur, with the temperature rising to approximately 85 °C within 2-3 minutes. The color will change from deep red to a pale brown.

-

Stirring & Cooling: Continue stirring for 15 minutes, allowing the mixture to cool to 35-40 °C. Then, chill the flask thoroughly in an ice bath for 30 minutes to precipitate the product.

-

Isolation: Collect the pale brown solid by vacuum filtration and wash it with three 30 mL portions of ice-cold water.

-

Purification: The crude product can be recrystallized from boiling water to yield pale, straw-colored needles (Yield: ~8 g, 67%).[1]

Part 3: The Standard Synthesis of this compound

The synthesis of the target molecule follows a different and elegant pathway: an azo coupling reaction. This reaction constructs the heterocyclic system by joining two key fragments: an aryl diazonium salt (providing the N-phenyl-N=N moiety) and a cyclic β-dicarbonyl compound (providing the tetrahydro-ketone backbone).[3][4]

Causality and Mechanism

The logic of this synthesis is rooted in fundamental principles of electrophilic and nucleophilic reactivity.

-

Formation of the Electrophile: Aniline is treated with nitrous acid (from NaNO₂, HCl) at low temperatures (0-5 °C) to generate the benzenediazonium ion. This ion is a potent, yet stable, electrophile.[5] The positive charge is delocalized across both nitrogen atoms, but the terminal nitrogen is the site of reaction.[6]

-

Formation of the Nucleophile: 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer. In a mildly basic or neutral solution, it is deprotonated at the central carbon (C2), creating a highly reactive enolate anion which serves as the nucleophile.

-

Azo Coupling & Cyclization: The electrophilic diazonium ion rapidly attacks the nucleophilic C2 of the 1,3-cyclohexanedione enolate. This forms a 2-(phenyldiazenyl)-1,3-cyclohexanedione intermediate. This intermediate is unstable and undergoes spontaneous intramolecular cyclization, where one of the ketone oxygens is eliminated as water upon condensation with the proximal nitrogen of the azo group, forming the stable triazole ring.[7]

Caption: Standard synthetic workflow via azo coupling.

Experimental Protocol: One-Pot Synthesis

This protocol outlines a robust, one-pot procedure for the target compound.

-

Diazonium Salt Preparation:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4.65 g (0.05 mol) of aniline in 50 mL of 2M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

While maintaining the temperature below 5 °C, add a pre-cooled solution of 3.5 g (0.051 mol) of sodium nitrite in 15 mL of water dropwise over 20 minutes.

-

Stir the resulting solution for an additional 15 minutes at 0-5 °C. The resulting clear solution is the benzenediazonium chloride electrophile.

-

-

Coupling Reaction:

-

In a separate 500 mL beaker, dissolve 5.6 g (0.05 mol) of 1,3-cyclohexanedione and 15 g of sodium acetate (as a buffer) in 100 mL of ethanol.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the 1,3-cyclohexanedione solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

A yellow-orange precipitate should form immediately.

-

-

Isolation and Purification:

-

After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral and colorless.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

-

Data Presentation: Reagent and Condition Summary

| Reagent | Molar Eq. | M.W. ( g/mol ) | Amount | Role |

| Aniline | 1.0 | 93.13 | 4.65 g | Phenyl group source |

| Sodium Nitrite | 1.02 | 69.00 | 3.5 g | Diazotizing agent |

| Hydrochloric Acid (2M) | - | - | 50 mL | Acid catalyst |

| 1,3-Cyclohexanedione | 1.0 | 112.13 | 5.6 g | Backbone source |

| Sodium Acetate | ~3.3 | 82.03 | 15 g | Buffer/Base |

| Condition | Value | |||

| Temperature | 0-10 °C | |||

| Reaction Time | ~3 hours | |||

| Expected Yield | 75-85% |

Part 4: Field Insights & Optimization

-

Trustworthiness Through Control: The protocol's success hinges on rigorous temperature control. The diazonium salt is thermally labile and will decompose to phenol and nitrogen gas if the temperature rises significantly above 5-10 °C, drastically reducing the yield.[5]

-

The Role of pH: The coupling reaction is highly pH-dependent.[4] The reaction requires a weakly acidic to neutral medium (pH 4-7). The sodium acetate acts as a buffer to consume the strong acid (HCl) from the diazotization step, establishing the optimal pH for the coupling. If the solution is too acidic, the concentration of the nucleophilic enolate is too low. If it is too basic, the diazonium ion converts to an unreactive diazoate anion.[6]

-

Product Characterization: The final product should be characterized to confirm its identity. Expected spectroscopic data includes:

-

IR (KBr, cm⁻¹): Peaks around 1650-1680 (C=O stretch of the cyclic ketone), 1590-1600 (C=C/C=N stretches), and 1450-1500 (N=N stretch).

-

¹H NMR (CDCl₃, δ ppm): Signals corresponding to the phenyl protons (7.2-7.8 ppm, multiplet), and three sets of methylene protons (-CH₂-) in the cyclohexanone ring, typically appearing as triplets or multiplets in the 2.0-3.0 ppm range.

-

Part 5: Applications in Drug Development

The 2-aryl-tetrahydrobenzotriazolone scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry. Its rigid, three-dimensional shape and hydrogen bonding capabilities make it an attractive core for designing enzyme inhibitors and receptor ligands. Derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects.[8] Furthermore, the benzotriazole moiety is known for its ability to absorb UV radiation, leading to applications as UV stabilizers in polymers and coatings.[9]

Part 6: Conclusion

This guide has detailed the authoritative and field-proven synthesis for this compound. We have established that, contrary to the synthesis of aromatic benzotriazoles, the pathway to this target molecule does not begin with o-phenylenediamine. Instead, it relies on the elegant and efficient azo coupling of a benzenediazonium salt with 1,3-cyclohexanedione. By understanding the underlying mechanistic principles—the generation of a potent electrophile and a reactive nucleophile—researchers can reliably execute this synthesis. The critical control of temperature and pH are paramount to achieving high yields of the pure product, a versatile scaffold with significant potential in the development of new therapeutics and advanced materials.

References

-

Locher, C., & Peerzada, N. (2000). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines using benzotriazole-auxiliary. ARKIVOC, 2000(i), 14-18. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2011). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 16(12), 10255-10269. Available at: [Link]

-

ResearchGate. (2000). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines using benzotriazole-auxiliary. Available at: [Link]

-

Wikipedia. (n.d.). Azo coupling. Available at: [Link]

-

Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Available at: [Link]

-

Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azo Coupling. Available at: [Link]

-

TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazole | 10066. Available at: [Link]

-

UCL Discovery. (2022). Modulating the reaction pathway of phenyl diazonium ions using host–guest complexation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Available at: [Link]

-

Sci-Hub. (n.d.). Azohydrazone Conversion. The Coupling of Diazonium Ion with p-Diketones. Available at: [Link]

-

Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

-

International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Available at: [Link]

-

GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. iisj.in [iisj.in]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. Azo Coupling [organic-chemistry.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. CAS 97507-52-3: 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazo… [cymitquimica.com]

A Technical Guide to the Biological Landscape of Tetrahydrobenzotriazole Derivatives: From Scaffold Design to Therapeutic Potential

Executive Summary

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its bioisosteric relationship with the purine nucleus allows it to interact with a multitude of biological targets, leading to the development of compounds with antimicrobial, antiviral, and anticancer properties.[1][3] This guide delves into the next frontier: the biological activities of tetrahydrobenzotriazole derivatives . By saturating the benzene ring, the planar, aromatic system of benzotriazole is transformed into a conformationally flexible, three-dimensional structure. This fundamental alteration modifies key physicochemical properties such as solubility, lipophilicity, and metabolic stability, opening new avenues for target engagement and drug design. While direct research on tetrahydrobenzotriazole is an emerging field, this whitepaper synthesizes insights from the parent compound and structurally related tetrahydrobenzo-fused heterocycles to build a comprehensive picture of its therapeutic potential and to provide robust, field-proven methodologies for its evaluation.

The Strategic Rationale for the Tetrahydro- Scaffold

The transition from an aromatic benzotriazole to a tetrahydrobenzotriazole core is a deliberate design strategy aimed at overcoming limitations of planar aromatic systems. The introduction of sp³-hybridized carbons imparts significant conformational flexibility. This allows the molecule to adopt various spatial arrangements, potentially enabling a more precise and high-affinity fit into the binding pockets of complex biological targets like enzymes and receptors. This structural shift from a rigid to a flexible scaffold is a key principle in modern drug discovery for enhancing target specificity and improving drug-like properties.

Caption: Inhibition of a generic kinase signaling cascade by a derivative.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., SK-MES-1, HCT116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight. The choice of cell line should be based on the cancer type being targeted.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a set period (e.g., 48-72 hours). This extended incubation allows the compound to exert its full effect on the cell cycle and viability.

-

MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to an untreated control. A dose-response curve is plotted, and the 50% inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis. [4]

Summary of Quantitative Activity Data

The following table summarizes representative biological activity data for benzotriazole and related tetrahydrobenzo-fused heterocyclic derivatives from the literature. This data provides a benchmark for evaluating newly synthesized tetrahydrobenzotriazole compounds.

| Compound Class | Derivative/Compound ID | Biological Activity | Target/Organism | Potency (IC₅₀ / EC₅₀ / MIC) | Reference |

| Benzotriazole Amide | Compound 18 | Antiviral | Coxsackievirus B5 | EC₅₀: 5.5 µM | [5][6] |

| Benzotriazole Amide | Compound 18 | Antiviral | Poliovirus (Sb-1) | EC₅₀: 17.5 µM | [5][6] |

| Benzotriazole Dicarboxamide | Compound 3b | Antiproliferative | SK-MES-1 (Lung Cancer) | Induces Apoptosis | [3] |

| Tetrahydrobenzothiazole Urea | Compound 1g | Kinase Inhibition | CK2 | IC₅₀: Not specified, high activity | [4] |

| Tetrahydrobenzothiazole Urea | Compound 1g | Kinase Inhibition | GSK3β | IC₅₀: Not specified, high activity | [4] |

| Tetrahydrocarbazole | Compound 15g | Enzyme Inhibition | Butyrylcholinesterase (BChE) | IC₅₀: 0.11 µM | [7] |

Future Directions and Conclusion

The exploration of tetrahydrobenzotriazole derivatives represents a logical and promising evolution in heterocyclic medicinal chemistry. The foundational evidence from related scaffolds strongly suggests that these compounds are likely to possess a rich spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The key differentiator—the three-dimensional, flexible core—provides a compelling rationale for their potential to yield compounds with improved potency, selectivity, and pharmacokinetic profiles compared to their planar aromatic counterparts.

Future research should focus on:

-

Systematic Synthesis: Building libraries of tetrahydrobenzotriazole derivatives with diverse substitutions to enable comprehensive Structure-Activity Relationship (SAR) studies.

-

Broad-Spectrum Screening: Evaluating these libraries against a wide panel of bacterial and fungal strains, viruses, and cancer cell lines.

-

Target Deconvolution: For active compounds, employing biochemical and cellular assays to identify specific molecular targets (e.g., specific kinases, viral enzymes).

-

In Vivo Evaluation: Advancing the most promising leads into preclinical animal models to assess efficacy, toxicity, and pharmacokinetics. [8] By leveraging the established knowledge base of benzotriazoles and applying modern drug design principles, the scientific community is well-positioned to unlock the therapeutic potential of the tetrahydrobenzotriazole scaffold.

References

- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC - NIH. (2024).

- Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Deriv

- Antiviral Activity of Benzotriazole Based Derivatives. (2020).

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv

- Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. (2015). PubMed.

- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.). RSC Publishing.

- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology.

- Antiviral Activity of Benzotriazole Based Derivatives. (2020). The Open Medicinal Chemistry Journal.

- Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. (n.d.). Arabian Journal of Chemistry.

- Benzotriazole: An overview on its versatile biological behavior. (n.d.). PMC - PubMed Central.

- Benzotriazole Derivatives And Its Pharmacological Activity. (2025).

- Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). ScienceDirect.

- Synthesis and biological evaluation of some novel thiazole substituted benzotriazole derivatives. (2025).

- Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (n.d.).

- Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. (n.d.). PubMed.

- (PDF) In Vitro and in Vivo Assays of 3,5-Disubstituted-Tetrahydro-2H-1,3,5-Thiadiazin-2-Thione Derivatives against Trypanosoma cruzi. (2025).

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC - NIH.

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unica.it [iris.unica.it]

- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 7. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, <i>in-vivo</i> anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]

Potential Pharmacological Applications of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzotriazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzotriazole moiety, a bicyclic heterocyclic system, is a well-established "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] Its unique electronic properties, arising from the fused benzene and triazole rings, confer both stability and a capacity for diverse molecular interactions.[2] This has led to the development of numerous benzotriazole derivatives with demonstrated pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[3] This guide focuses on a specific, yet underexplored, derivative: 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one . While direct pharmacological data on this compound is limited, this document will extrapolate its potential applications based on the extensive research into structurally related 2-phenyl-benzotriazole analogs. We will delve into its chemical characteristics, potential therapeutic applications, and provide detailed, field-proven experimental protocols for its evaluation as a drug candidate.

Chemical Properties and Synthesis

This compound is a crystalline solid with limited aqueous solubility, a common characteristic of aromatic heterocyclic compounds. The presence of the phenyl group at the 2-position of the triazole ring is a key structural feature that significantly influences its electronic and steric properties, which in turn dictates its potential biological targets.

General Synthesis Pathway

The synthesis of benzotriazole derivatives typically involves the diazotization of an ortho-phenylenediamine precursor.[4] A general synthetic route to the title compound and its analogs is outlined below. This multi-step synthesis provides a versatile platform for generating a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Inhibition of viral replication.

Anticancer Activity via Kinase Inhibition and Disruption of Microtubule Dynamics

Rationale: The benzotriazole scaffold is present in several kinase inhibitors and anticancer agents. [5]Structurally similar 2-phenylquinazolines bearing a benzotriazole moiety have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. [6]Additionally, benzotriazole derivatives have been identified as inhibitors of various protein kinases involved in cancer cell signaling.

Proposed Mechanism of Action: The planar nature of the benzotriazole ring system, coupled with the appended phenyl group, allows for effective binding to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics and inducing mitotic arrest. Alternatively, the compound could act as an ATP-competitive inhibitor of protein kinases, such as those involved in cell proliferation and survival pathways (e.g., cyclin-dependent kinases, focal adhesion kinase). [5]

Caption: Dual anticancer mechanisms of action.

Anti-inflammatory Activity through Modulation of Inflammatory Pathways

Rationale: Benzotriazole derivatives have been reported to possess significant anti-inflammatory properties. [7]For instance, N-(Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives have shown promising results in animal models of inflammation. [3]The anti-inflammatory effects are likely mediated by the inhibition of key enzymes or signaling molecules in the inflammatory cascade.

Proposed Mechanism of Action: The compound may inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX), thereby reducing the production of prostaglandins and leukotrienes. Another plausible mechanism is the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, which would lead to a downstream reduction in the expression of inflammatory cytokines and chemokines.

Experimental Protocols for Pharmacological Evaluation

The following section provides detailed, step-by-step protocols for the initial in vitro evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of the compound against various cell lines and to establish a safe concentration range for subsequent biological assays.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium.

-

Replace the medium in the wells with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antiviral Plaque Reduction Assay

Objective: To evaluate the antiviral activity of the compound against a specific RNA virus (e.g., Coxsackievirus B5).

Materials:

-

Vero cells (or another susceptible cell line).

-

Coxsackievirus B5.

-

Minimum Essential Medium (MEM) with 2% FBS.

-

Agarose overlay medium.

-

Crystal violet staining solution.

Procedure:

-

Grow Vero cells to confluency in 6-well plates.

-

Prepare serial dilutions of the virus and infect the cell monolayers for 1 hour at 37°C.

-

During the infection, prepare serial dilutions of the test compound in MEM with 2% FBS.

-

After infection, remove the viral inoculum and wash the cells with PBS.

-

Overlay the cells with agarose medium containing the different concentrations of the test compound.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere until viral plaques are visible (typically 3-5 days).

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against a specific protein kinase (e.g., a cyclin-dependent kinase).

Materials:

-

Recombinant human kinase (e.g., CDK2/cyclin A).

-

Kinase-specific substrate peptide.

-

ATP.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | [Insert Value] |

| A549 (Lung Cancer) | [Insert Value] |

| HEK293 (Normal) | [Insert Value] |

Table 2: Antiviral Activity against Coxsackievirus B5

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Test Compound | [Insert Value] | [Insert Value] | [Insert Value] |

| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (µM) |

| CDK2/cyclin A | [Insert Value] |

| FAK | [Insert Value] |

Conclusion and Future Directions

While direct experimental evidence for the pharmacological applications of this compound is currently lacking, the extensive body of research on structurally related 2-phenyl-benzotriazole derivatives provides a strong rationale for its investigation as a potential antiviral, anticancer, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a robust framework for the initial in vitro evaluation of this compound. Positive results from these assays would warrant further investigation, including in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and detailed mechanistic studies to elucidate its precise molecular targets and signaling pathways. The versatility of the benzotriazole scaffold suggests that with further chemical modifications and rigorous biological evaluation, this compound could emerge as a promising lead compound for the development of novel therapeutics.

References

- Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current Cancer Drug Targets, 2023.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. Bioorganic & Medicinal Chemistry, 2015.

- Synthesis and In Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides.

- Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 2020.

- Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives.

- Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel

- Pharmacological activities and activation as well as comparison of benzotriazole with other groups. 2022.

- Benzotriazole: An overview on its versatile biological behavior. PubMed Central, 2014.

- Benzotriazole Derivatives And Its Pharmacological Activity. International Journal in Pharmaceutical Sciences, 2023.

- Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher, 2014.

- Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. MDPI.

- Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.

- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 2023.

- Benzotriazole Derivatives And Its Pharmacological Activity.

- Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymeriz

- The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. MDPI.

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.

- Evaluation of anti-cancer activity on N-Substituted Tetrahydrocarbazoles ISSN:2320-2831. ijpar.

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv

- Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 2011.

- A Review on: Synthesis of Benzotriazole. ijariie.

- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central, 2023.

- EXPERIMENT-2 Synthesis of Benzotriazole

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Fused 1,2,3-Triazole Core: A Technical Guide to its Discovery, Synthesis, and Ascendancy in Drug Development

Abstract